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Compound of Interest

Compound Name: 3-lodo-2-methoxypyridine

Cat. No.: B040976

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-lodo-2-methoxypyridine is a highly versatile and reactive heterocyclic building block of
significant interest in organic synthesis, particularly in the realms of pharmaceutical and
agrochemical development. Its unique structural features—a pyridine ring substituted with a
methoxy group and an iodine atom—confer desirable properties for a range of chemical
transformations. The electron-donating methoxy group can influence the reactivity of the
pyridine ring, while the iodo substituent serves as a versatile handle for various cross-coupling
reactions, enabling the efficient construction of complex molecular architectures.[1][2] This
technical guide provides an in-depth overview of the properties, synthesis, and key applications
of 3-iodo-2-methoxypyridine, complete with experimental protocols and data to facilitate its
use in the laboratory.

Chemical and Physical Properties

3-lodo-2-methoxypyridine is a light yellow to yellow liquid at room temperature. A summary of
its key physical and chemical properties is provided in the table below.
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Property Value Reference(s)
CAS Number 112197-15-6 [1]

Molecular Formula CeHsINO [1]

Molecular Weight 235.02 g/mol [1]
Appearance Light yellow to yellow liquid [1]

Density 1.831 g/mL at 25 °C

Refractive Index n20/D 1.618

Storage Temperature 2-8°C

Synthesis of 3-lodo-2-methoxypyridine

A common and efficient method for the synthesis of 3-iodo-2-methoxypyridine involves the

directed ortho-metalation of 2-methoxypyridine followed by quenching with an iodine source.

Experimental Protocol: Synthesis from 2-

Methoxypyridine

This protocol describes the synthesis of 3-iodo-2-methoxypyridine starting from 2-

methoxypyridine.

Materials:

2-Methoxypyridine

e n-Butyllithium (n-BuLi) in hexanes

e 2,2,6,6-Tetramethylpiperidine (TMP)

e Zinc chloride (ZnCl2)

e N,N,N',N'-Tetramethylethylenediamine (TMEDA)

 lodine (I2)
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Tetrahydrofuran (THF), anhydrous

Hexane, anhydrous

Saturated aqueous sodium thiosulfate (Naz2S203) solution
Ethyl acetate (AcOEt)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

To a stirred, cooled (0°C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous
THF (2-3 mL), successively add n-butyllithium (1.5 mmol, solution in hexanes).

After 5 minutes, add ZnClz-TMEDA complex (0.50 mmol).

Stir the mixture for 15 minutes at 0°C before introducing 2-methoxypyridine (1.0 mmol) at O-
10°C.

Allow the reaction mixture to stir for 2 hours at room temperature.

Add a solution of iodine (1.5 mmol) in THF (4 mL).

Stir the mixture overnight.

Quench the reaction by adding a saturated aqueous solution of Na2S20s3 (4 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous MgSOua, filter, and concentrate under
reduced pressure.

Purify the residue by silica gel column chromatography to afford 3-iodo-2-methoxypyridine.

Expected Yield: ~89%
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Applications in Cross-Coupling Reactions

The presence of the iodine atom makes 3-iodo-2-methoxypyridine an excellent substrate for
a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and
Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the
construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between 3-iodo-
2-methoxypyridine and an organoboron compound, typically a boronic acid or ester. This
reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

This protocol details the synthesis of 2-methoxy-3-(4-methoxyphenyl)pyridine.
Materials:

e 3-lodo-2-methoxypyridine

e 4-Methoxyphenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Sodium carbonate (Na2COs)

e n-Propanol

Deionized water

Procedure:

» To a round-bottomed flask, add 3-iodo-2-methoxypyridine (1.0 equiv), 4-
methoxyphenylboronic acid (1.1 equiv), and n-propanol.

¢ Stir the mixture for 15 minutes to allow for dissolution.
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e Add palladium(ll) acetate (0.003 equiv), triphenylphosphine (0.01 equiv), 2M aqueous
sodium carbonate (1.3 equiv), and deionized water.

» Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring
for completion by TLC.

» Upon completion, cool the reaction to room temperature and proceed with standard aqueous
workup and purification by column chromatography.

Expected Product Characterization (for 2-methoxy-3-(4-methoxyphenyl)pyridine):

e 1H NMR (CDCl3): & 7.53-7.50 (m, 2H), 7.46—7.42 (m, 1H), 7.33-7.32 (m, 1H), 7.26—7.24 (m,
1H), 7.02-7.00 (m, 1H), 3.89 (s, 3H), 3.82 (s, 3H).[3]

« 13C NMR (CDCls): & 160.2, 157.5, 150.2, 140.6, 139.5, 130.2, 129.1, 128.8, 127.2, 119.7,
117.3, 114.3, 113.1, 55.5, 55.0.[3]

Reaction Setup X PO
Reaction Workup & Purification

3-lodo-2-methoxypyridine

4-Methoxyphenylboronic acid Pd(OAc)2 | Reflux under N2 B .
Na2co3 PPh3 c ~1 hour =»| Aqueous Workup Column Chromatography >RV U EECENEIG )Y 131
n-Propanol/Water

Click to download full resolution via product page

Suzuki Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 3-iodo-2-
methoxypyridine and a terminal alkyne, yielding an alkynylpyridine derivative. This reaction is
a powerful tool for introducing alkyne functionalities into heterocyclic systems.

This protocol describes the synthesis of 2-methoxy-3-(phenylethynyl)pyridine.

Materials:
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e 3-lodo-2-methoxypyridine

e Phenylacetylene

 Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)

o Copper(l) iodide (Cul)

o Triethylamine (TEA)

Tetrahydrofuran (THF), anhydrous

Procedure:

To a flask, add 3-iodo-2-methoxypyridine (1.0 equiv), Pd(PPhs)2Cl2 (0.02 equiv), and Cul
(0.04 equiv).

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

e Add anhydrous THF and triethylamine.

e Add phenylacetylene (1.2 equiv) dropwise.

 Stir the reaction at room temperature until completion (monitor by TLC).

e Upon completion, perform a standard aqueous workup, extract with an organic solvent, and
purify by column chromatography.

Expected Product Characterization (for 2-methoxy-3-(phenylethynyl)pyridine):

« 'H NMR (CDCl3): & 8.20 (dd, J=4.8, 1.8 Hz, 1H), 7.85 (dd, J=7.6, 1.8 Hz, 1H), 7.58-7.55 (m,
2H), 7.39-7.35 (m, 3H), 6.85 (dd, J=7.6, 4.8 Hz, 1H), 4.09 (s, 3H).

« MS (ESI): m/z 210 [M+H]*.
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Reaction Setup - .
Reaction Workup & Purification
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Sonogashira Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl
compounds through the palladium-catalyzed coupling of an amine with an aryl halide. This
reaction is particularly valuable for creating aniline and related derivatives.

This protocol details the synthesis of 4-(2-methoxypyridin-3-yl)morpholine.
Materials:

¢ 3-lodo-2-methoxypyridine

e Morpholine

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

e 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

e Sodium tert-butoxide (NaOtBu)

o Toluene, anhydrous

Procedure:

e To areaction vessel, add Pdz(dba)s (0.01 equiv) and XPhos (0.04 equiv).

o Evacuate and backfill the vessel with an inert gas.
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e Add anhydrous toluene, 3-iodo-2-methoxypyridine (1.0 equiv), morpholine (1.2 equiv), and
sodium tert-butoxide (1.4 equiv).

e Heat the mixture at 100°C until the starting material is consumed (monitor by TLC).

o After cooling, quench the reaction with water, extract with an organic solvent, and purify by
column chromatography.

Expected Product Characterization (for 4-(2-methoxypyridin-3-yl)ymorpholine):

e 'H NMR (CDCls): & 7.85 (dd, J=4.9, 1.8 Hz, 1H), 7.15 (dd, J=7.6, 1.8 Hz, 1H), 6.80 (dd,
J=7.6, 4.9 Hz, 1H), 3.95 (s, 3H), 3.88 (t, J=4.8 Hz, 4H), 3.05 (t, J=4.8 Hz, 4H).

e MS (ESI): m/z 195 [M+H]*.

Reaction Workup & Purification

Reaction Setup ‘
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Buchwald-Hartwig Amination Workflow

Application in Drug Discovery: Synthesis of
GSK2126458

A prominent example of the utility of 3-iodo-2-methoxypyridine in drug discovery is its role as
a key intermediate in the synthesis of GSK2126458, a potent and selective dual inhibitor of
phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The
PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a
critical target for cancer therapy.[1]
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The PI3K/AktImTOR Signaling Pathway and Inhibition by
GSK2126458

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K
phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol
3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a
variety of downstream targets, including the mTOR complex 1 (mMTORC1). GSK2126458
inhibits both PI3K and mTOR, leading to a dual blockade of this critical cancer-promoting
pathway.[1][4]
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PI3K/Akt/mTOR Pathway Inhibition by GSK2126458
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The synthesis of GSK2126458 involves a crucial Suzuki coupling step where a boronic acid
derivative of the quinoline core is coupled with a substituted 3-pyridinyl moiety derived from 3-
iodo-2-methoxypyridine. This highlights the importance of 3-iodo-2-methoxypyridine as a
key starting material in the synthesis of complex, biologically active molecules.

Conclusion

3-lodo-2-methoxypyridine is a valuable and versatile heterocyclic building block with broad
applications in organic synthesis. Its reactivity in key cross-coupling reactions, such as the
Suzuki, Sonogashira, and Buchwald-Hartwig reactions, makes it an indispensable tool for the
construction of complex molecular frameworks. The successful application of this building block
in the synthesis of the potent PISBK/mTOR inhibitor GSK2126458 underscores its significance in
modern drug discovery and development. The experimental protocols and data provided in this
guide are intended to serve as a valuable resource for researchers and scientists looking to
leverage the synthetic potential of 3-iodo-2-methoxypyridine in their own research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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